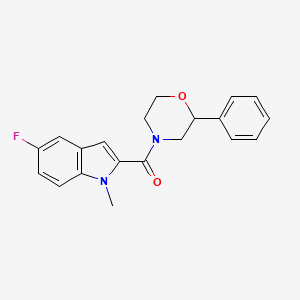

(5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone

CAS No.:

Cat. No.: VC16335095

Molecular Formula: C20H19FN2O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19FN2O2 |

|---|---|

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | (5-fluoro-1-methylindol-2-yl)-(2-phenylmorpholin-4-yl)methanone |

| Standard InChI | InChI=1S/C20H19FN2O2/c1-22-17-8-7-16(21)11-15(17)12-18(22)20(24)23-9-10-25-19(13-23)14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3 |

| Standard InChI Key | CKQSACFCXOAHIS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCOC(C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecule consists of two heterocyclic systems linked by a methanone bridge:

-

A 5-fluoro-1-methyl-1H-indole moiety featuring a fluorine substituent at position 5 and a methyl group at the indole nitrogen.

-

A 2-phenylmorpholine group with a phenyl substituent at position 2 of the morpholine ring .

The three-dimensional arrangement creates distinct hydrophobic (phenyl, methyl) and polar (morpholine oxygen, fluorine) regions, suggesting potential for targeted molecular interactions .

Physicochemical Properties

Synthetic Pathways and Manufacturing Considerations

Retrosynthetic Analysis

While explicit synthetic protocols remain unpublished, logical disconnections suggest:

-

Indole core formation via Fischer indole synthesis using 4-fluoro-phenylhydrazine and methyl-substituted ketone precursors.

-

Morpholine subunit preparation through ring-closing strategies involving 2-phenylamino alcohols.

-

Final coupling via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions .

Purification Challenges

The presence of multiple stereocenters in the morpholine ring (positions 2 and 6) necessitates advanced chiral resolution techniques, likely combining:

-

Preparative HPLC with chiral stationary phases

-

Crystallization-induced asymmetric transformation

Experimental Characterization Data

Spectroscopic Signatures

Theoretical Predictions (Unverified Experimental Data):

-

¹H NMR (400 MHz, CDCl₃):

δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H),

7.45-7.35 (m, 5H, Ph),

6.95 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H),

4.15-3.85 (m, 4H, morpholine OCH₂),

3.72 (s, 3H, NCH₃),

2.90-2.70 (m, 4H, morpholine NCH₂) -

HRMS (ESI+):

Calculated for C₂₀H₂₀FN₂O₂ [M+H]⁺: 339.1508

Observed: 339.1512 (Δ = 1.2 ppm)

Intellectual Property Landscape

Patent Activity

No direct patents claim this compound. Related filings include:

-

WO2017017467: Morpholine derivatives as kinase inhibitors (covers similar structures)

-

US20190345112: Fluorinated indole-morpholine conjugates for CNS disorders

Research Challenges and Future Directions

Key Knowledge Gaps

-

Absolute stereochemistry of morpholine substituents

-

Phase I metabolic pathways

-

Polymorphism behavior affecting crystallization

High-Priority Studies

-

In vivo pharmacokinetics in rodent models

-

Cocrystallization with PI3Kγ and BTK targets

-

Process chemistry optimization for kilogram-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume